![molecular formula C26H22N4O2 B2642981 N~1~-cycloheptyl-N~2~-{[5-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)-2-methylphenyl]sulfonyl}alaninamide CAS No. 1251630-05-3](/img/no-structure.png)

N~1~-cycloheptyl-N~2~-{[5-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)-2-methylphenyl]sulfonyl}alaninamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

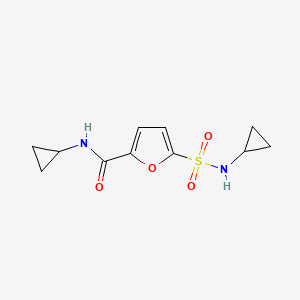

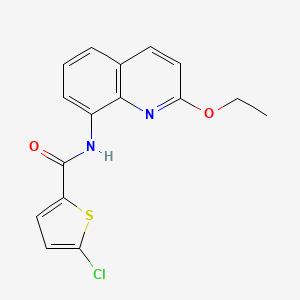

“N~1~-cycloheptyl-N~2~-{[5-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)-2-methylphenyl]sulfonyl}alaninamide” is a complex organic compound. The compound contains a cycloheptyl group, a cyclopropyl group, an oxadiazol ring, and a sulfonyl group . The 1,2,4-oxadiazole ring is a well-known pharmacophore, which is frequently encountered in active pharmaceutical ingredients with various therapeutic focus .

Synthesis Analysis

The synthesis of such compounds often involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows obtaining structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups and rings. Structures of similar anilines were studied by single crystal X-ray diffraction method and intramolecular hydrogen bonding between N atom of oxadiazole moiety and NH 2 group was revealed .Chemical Reactions Analysis

The 1,2,4-oxadiazole ring can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond, which is actively employed in organic synthesis . Cyclopropane is significantly more reactive than expected because of the bond angles in the ring .Scientific Research Applications

In vitro biological assessment of 1,3,4-oxadiazole derivatives

A study focusing on the aromatic heterocyclic moiety, 1,3,4-oxadiazole, recognized for its low lipophilicity in drug research, highlighted the bioactivity potential of synthesized molecules combining multiple functionalities. These compounds, synthesized using microwave-assisted and conventional techniques, showed modest antibacterial potential and enzyme inhibition capabilities. The most active compound against bacterial strains and the α-glucosidase enzyme was identified, and specific compounds showed promising results as acetyl cholinesterase and urease inhibitors. This research offers insights into the interaction with serum albumin and potential medicinal applications of these compounds (Virk et al., 2023).

Synthesis and biological evaluation of sulfonamide-based 1,3,4-oxadiazole derivatives

Another study synthesized a series of 1,3,4-oxadiazole containing sulfonamide derivatives and evaluated their antimicrobial, anti-inflammatory, and anti-diabetic activities. The compounds demonstrated significant anti-inflammatory effects, with certain compounds showing exceptionally good activity compared to standard drugs. Additionally, a close relationship between theoretical calculations of antimicrobial activity and quantum chemical parameters was established, indicating the potential of these compounds in therapeutic applications (Kavitha et al., 2019).

Applications in Chemistry and Material Science

Aggregation-induced chirality of dipeptides

Research on 4'-(n-dodecyloxy)-1,1'-biphenyl-4-carbonyl Ala-Ala dipeptides revealed their ability to self-assemble into tubular structures formed by coiled nanoribbons in water and dimethyl sulfoxide mixtures. The study provided insights into the twist and stacking handedness of biphenylene groups and the critical role of hydrogen bonding in forming organic self-assemblies. This research has implications for the understanding and development of novel materials with specific optical properties (Zhang et al., 2017).

Luminescence Studies

Solvent dependence of luminescence of N-Arylaminonaphthalenesulfonates

A study explored the fluorescence properties of N-Methyl,N-phenyl-2-aminonaphthalene-6-sulfonate, a fluorescence probe, when adsorbed to cycloheptaamylose and in different solvent environments. This research has potential applications in material sciences and analytical chemistry, providing insights into the solvent-dependent luminescent properties of complex molecular systems (Seliskar & Brand, 1971).

Future Directions

The future directions for this compound could involve further exploration of its potential therapeutic applications, given the known activity of some 1,2,4-oxadiazole derivatives . Additionally, development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry .

Properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for N~1~-cycloheptyl-N~2~-{[5-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)-2-methylphenyl]sulfonyl}alaninamide involves the reaction of cycloheptylamine with 5-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)-2-methylbenzenesulfonyl chloride, followed by coupling with alanine amide.", "Starting Materials": [ "Cycloheptylamine", "5-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)-2-methylbenzenesulfonyl chloride", "Alanine amide" ], "Reaction": [ "Step 1: Cycloheptylamine is reacted with 5-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)-2-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine to form N~1~-cycloheptyl-N~2~-{[5-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)-2-methylphenyl]sulfonyl}cycloheptylamine.", "Step 2: The resulting product from step 1 is then coupled with alanine amide using a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form the final product, N~1~-cycloheptyl-N~2~-{[5-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)-2-methylphenyl]sulfonyl}alaninamide." ] } | |

| 1251630-05-3 | |

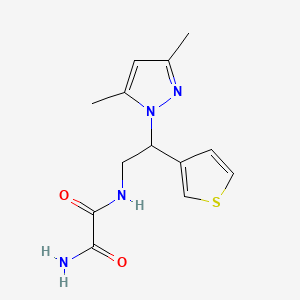

Molecular Formula |

C26H22N4O2 |

Molecular Weight |

422.488 |

IUPAC Name |

N-benzyl-2-(4-ethylphenyl)-3-oxo-1H-pyrazolo[4,3-c]quinoline-8-carboxamide |

InChI |

InChI=1S/C26H22N4O2/c1-2-17-8-11-20(12-9-17)30-26(32)22-16-27-23-13-10-19(14-21(23)24(22)29-30)25(31)28-15-18-6-4-3-5-7-18/h3-14,16,29H,2,15H2,1H3,(H,28,31) |

InChI Key |

SWLPVZNMIOJJAQ-UHFFFAOYSA-N |

SMILES |

CCC1=CC=C(C=C1)N2C(=O)C3=CN=C4C=CC(=CC4=C3N2)C(=O)NCC5=CC=CC=C5 |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{[(Tert-butoxy)carbonyl]amino}oxane-3-carboxylic acid](/img/structure/B2642901.png)

![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide](/img/structure/B2642906.png)

![2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-ethyl-N-(3-methylphenyl)acetamide](/img/structure/B2642908.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(4-chlorophenoxy)acetamide hydrochloride](/img/structure/B2642910.png)

![4-chloro-N-(4-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide](/img/structure/B2642912.png)

![2-(Benzofuro[3,2-d]pyrimidin-4-ylthio)-1-(piperidin-1-yl)ethanone](/img/structure/B2642913.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2642914.png)

![4-benzoyl-N-[4-[4-[(4-benzoylbenzoyl)amino]phenyl]phenyl]benzamide](/img/structure/B2642916.png)